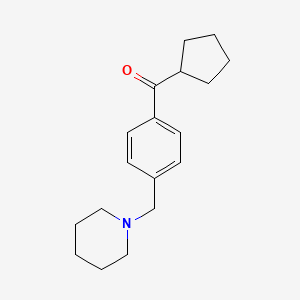

Cyclopentyl 4-(piperidinomethyl)phenyl ketone

CAS No.: 898775-75-2

Cat. No.: VC3871045

Molecular Formula: C18H25NO

Molecular Weight: 271.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898775-75-2 |

|---|---|

| Molecular Formula | C18H25NO |

| Molecular Weight | 271.4 g/mol |

| IUPAC Name | cyclopentyl-[4-(piperidin-1-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C18H25NO/c20-18(16-6-2-3-7-16)17-10-8-15(9-11-17)14-19-12-4-1-5-13-19/h8-11,16H,1-7,12-14H2 |

| Standard InChI Key | IUHXZTQCGQRVJK-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCCC3 |

| Canonical SMILES | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCCC3 |

Introduction

Chemical Identity and Structural Features

Cyclopentyl 4-(piperidinomethyl)phenyl ketone belongs to the class of aryl alkyl ketones, with the molecular formula C₁₈H₂₅NO and a molecular weight of 271.4 g/mol . Its IUPAC name, cyclopentyl-[4-(piperidin-1-ylmethyl)phenyl]methanone, reflects its three key components:

-

A cyclopentyl group linked to a carbonyl carbon.

-

A para-substituted phenyl ring bearing a piperidinomethyl group (-CH₂-piperidine).

-

A piperidine moiety, a six-membered amine ring known for its pharmacological relevance .

The compound’s structure is confirmed via spectroscopic methods, including ¹H NMR and mass spectrometry, with characteristic signals for the cyclopentyl protons (δ 1.5–2.1 ppm) and piperidine methylene groups (δ 2.3–2.7 ppm) .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of cyclopentyl 4-(piperidinomethyl)phenyl ketone is achieved through multistep organic reactions. While direct methods are proprietary, analogous compounds (e.g., cyclopentyl phenyl ketone) are synthesized via:

-

Hydrolysis of Esters: As described in patent CN105753682A, 2-cyclopentyl benzoylacetic acid esters undergo base-catalyzed hydrolysis and decarboxylation to yield cyclopentyl phenyl ketone derivatives . For example:

-

Grignard Reactions: Cyclopentyl magnesium bromide reacts with nitriles (e.g., benzonitrile) to form intermediates, which are subsequently oxidized.

Industrial-Scale Optimization

Large-scale production emphasizes solvent selection (e.g., water or dimethyl sulfoxide) and alkali ratios (1:1.5–1:3.0 substrate-to-base) . Purification via column chromatography (ethyl acetate/petroleum ether) ensures >98% purity .

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Estimated >300°C | |

| Solubility | Low in water; soluble in DMSO | |

| LogP (Partition Coefficient) | Predicted 3.2 (lipophilic) |

The compound’s lipophilicity suggests membrane permeability, a trait valuable in drug design .

Comparative Analysis with Structural Analogs

The compound’s activity is contextualized against related derivatives:

| Compound | Target | IC₅₀/Ki | Selectivity | Source |

|---|---|---|---|---|

| Cyclohexyl 4-(piperidinomethyl)phenyl ketone | PDE4 | 26 nM | High | |

| 8-Cyclohexylcaffeine | A₂ receptor | 190 nM | A₂ > A₁ | |

| Cyclopentyl phenyl ketone | N/A | N/A | N/A |

Substituents on the piperidine ring (e.g., methyl, ethyl) alter potency, with smaller groups enhancing PDE4 affinity.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume